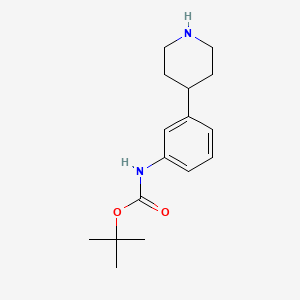

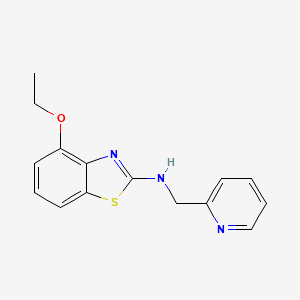

N-(1,3-thiazol-2-yl)piperidin-4-amine

概要

説明

“N-(1,3-thiazol-2-yl)piperidin-4-amine” is a chemical compound with the molecular weight of 183.28 . It is also known as "1-(1,3-thiazol-2-yl)piperidin-4-amine" . The compound is stored at room temperature and is in the form of an oil .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The InChI code for “this compound” is1S/C8H13N3S/c9-7-1-4-11(5-2-7)8-10-3-6-12-8/h3,6-7H,1-2,4-5,9H2 . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms in the molecule . Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, studies on similar compounds suggest potential reactivity. For instance, modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring has been reported .Physical And Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 183.28 . It is stored at room temperature and is in the form of an oil .科学的研究の応用

Catalytic Applications

One study discusses the development of recyclable copper catalyst systems for C-N bond forming cross-coupling reactions, indicating the relevance of N-(1,3-thiazol-2-yl)piperidin-4-amine derivatives in enhancing catalytic efficiency. These systems, which involve reactions between amines and aryl halides or arylboronic acids, offer potential for commercial exploitation in organic synthesis due to their recyclability and efficiency under various conditions (M. Kantam et al., 2013).

Medical Research

Another area of significant interest is the exploration of dopamine D2 receptor ligands, where derivatives of this compound are investigated for their potential in treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease. The research emphasizes the importance of certain moieties for high D2 receptor affinity, highlighting the compound's role in the development of therapeutic agents (Radomír Jůza et al., 2022).

Synthesis of N-Heterocycles

The synthesis of N-heterocycles via sulfinimines, utilizing chiral sulfinamides, is another domain where this compound derivatives find application. This methodology provides access to structurally diverse piperidines, pyrrolidines, and azetidines, which are crucial structural motifs in many natural products and therapeutic compounds (R. Philip et al., 2020).

Degradation of Hazardous Compounds

Research on the degradation of nitrogen-containing hazardous compounds highlights the relevance of advanced oxidation processes in mineralizing amines and improving water treatment efficacy. Studies on the degradation of aromatic and aliphatic amines, including derivatives of this compound, underscore the importance of developing efficient technologies for environmental protection (Akash P. Bhat & P. Gogate, 2021).

Optical Sensors and Analytical Reagents

The compound and its derivatives are also investigated in the context of developing optical sensors and analytical reagents, particularly for detecting biologically and environmentally relevant species. Such applications demonstrate the versatility and potential utility of this compound in various analytical and diagnostic tools (Gitanjali Jindal & N. Kaur, 2021).

Safety and Hazards

将来の方向性

While specific future directions for “N-(1,3-thiazol-2-yl)piperidin-4-amine” are not available, research on similar compounds suggests potential areas of interest. For instance, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Furthermore, the discovery and biological evaluation of potential drugs containing the piperidine moiety are areas of ongoing research .

作用機序

Target of Action

Similar compounds have been known to target the cyclooxygenase (cox) enzymes .

Mode of Action

It is suggested that similar compounds inhibit the activity of cox enzymes . These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which play a key role in inflammation and pain.

Biochemical Pathways

N-(1,3-thiazol-2-yl)piperidin-4-amine likely affects the arachidonic acid pathway by inhibiting the COX enzymes . This results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain.

Result of Action

The inhibition of COX enzymes by this compound likely results in a decrease in the production of prostaglandins

生化学分析

Biochemical Properties

N-(1,3-thiazol-2-yl)piperidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound’s interaction with proteins such as cyclooxygenase (COX) enzymes highlights its potential as a therapeutic agent. These interactions are primarily characterized by the binding of this compound to the active sites of these enzymes, leading to inhibition of their activity.

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, this compound has been found to impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific sites on enzymes, such as COX enzymes, leading to their inhibition . This inhibition results in a decrease in the production of pro-inflammatory mediators. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over extended periods, leading to a reduction in its efficacy

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound has been shown to inhibit enzymes involved in the arachidonic acid pathway, leading to a decrease in the production of pro-inflammatory metabolites . Additionally, this compound can affect the levels of other metabolites, such as reactive oxygen species (ROS), thereby influencing cellular redox balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and its distribution is influenced by its affinity for certain tissues . This compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is often localized in the cytoplasm and nucleus, where it interacts with enzymes and regulatory proteins . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments, thereby influencing its biochemical properties and cellular effects.

特性

IUPAC Name |

N-piperidin-4-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-3-9-4-2-7(1)11-8-10-5-6-12-8/h5-7,9H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYYCNBKRXWBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(2-Fluorophenyl)isoxazol-3-yl]acetonitrile](/img/structure/B1438596.png)

![3-(4-Fluorophenyl)-4-methylisoxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1438597.png)

![7-(2-furyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1438598.png)

![N-[(3-bromo-4-methoxyphenyl)methyl]cyclopropanamine](/img/structure/B1438613.png)